![molecular formula C19H22ClN3O2 B2394268 N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379984-37-7](/img/structure/B2394268.png)
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as 'Compound X' for the purpose of
作用機序
Compound X acts as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) alpha7 subtype. This receptor is widely distributed in the brain and plays a crucial role in various physiological processes such as learning and memory, attention, and sensory processing. By blocking the alpha7 nAChR, Compound X modulates the activity of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Compound X has also been found to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Compound X has been found to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
実験室実験の利点と制限
One of the major advantages of Compound X is its selectivity for the alpha7 nAChR subtype. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of Compound X is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of Compound X is a multistep process, which can be time-consuming and expensive.
将来の方向性
There are various future directions for the research on Compound X. One of the potential future directions is the development of more efficient and cost-effective synthesis methods for Compound X. Another potential future direction is the investigation of the potential therapeutic applications of Compound X in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the role of Compound X in the regulation of various physiological processes such as learning and memory, attention, and sensory processing can be further studied to gain a better understanding of its mechanism of action.
合成法
Compound X can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzonitrile with 2-methylpyridine in the presence of sodium hydride to produce 2-chloro-N-(2-methylpyridin-6-yl)benzamide. The second step involves the reaction of the intermediate compound with piperidine-1-carboxylic acid in the presence of triethylamine to produce Compound X.
科学的研究の応用
Compound X has been found to have potential applications in various areas of scientific research. It has been extensively studied for its use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Compound X has also been studied for its potential use as a tool in neuroscience research due to its ability to target specific receptors in the brain.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-4-10-18(21-14)25-13-15-7-5-11-23(12-15)19(24)22-17-9-3-2-8-16(17)20/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQAJCXJVQREBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

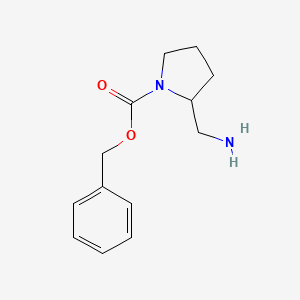
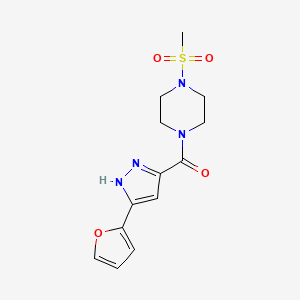

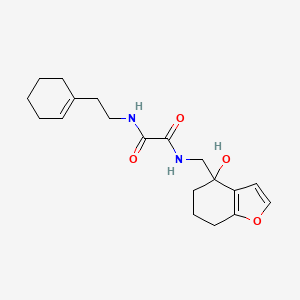
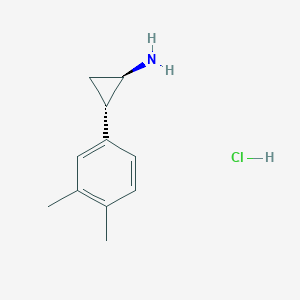
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
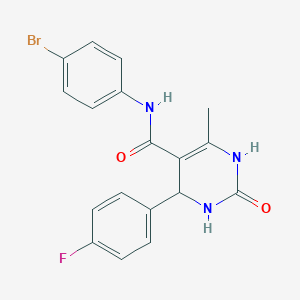

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)